molecular formula C22H20N2O2 B4079343 [2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile

[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile

Cat. No. B4079343
M. Wt: 344.4 g/mol
InChI Key: ZJAGOXOQBYLFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex organic compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of [2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile is not well understood. However, studies have shown that it may work by inhibiting certain enzymes involved in cancer cell growth and reducing inflammation in the body.
Biochemical and Physiological Effects:
[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have potential as a fluorescent probe for biological imaging.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile in lab experiments include its potential anti-cancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe for biological imaging. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile. These include further studies on its anti-cancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe for biological imaging. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various conditions. Additionally, it has been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

2-(4-methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-19-13-11-18(12-14-19)24-21(15-23)20-9-5-6-10-22(20)26-16-17-7-3-2-4-8-17/h2-14,21,24H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGOXOQBYLFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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